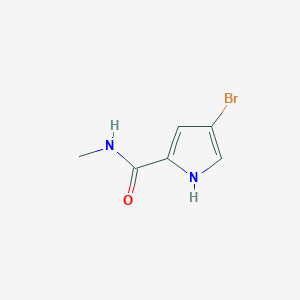

4-bromo-N-methyl-1H-pyrrole-2-carboxamide

Description

Contextualizing Pyrrole (B145914) Carboxamides within Heterocyclic Chemistry Research

Pyrrole is a five-membered aromatic heterocycle that serves as a core structure in a multitude of biologically active compounds. nih.gov Within the vast field of heterocyclic chemistry, pyrrole carboxamides—pyrrole rings bearing a carboxamide functional group—represent a particularly significant class of molecules. nih.govontosight.ai These compounds are not merely synthetic curiosities; they are found in nature, particularly in secondary metabolites derived from marine sponges, such as the oroidin (B1234803) family of alkaloids. rsc.org

The pyrrole carboxamide moiety is recognized as a crucial pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov This structural unit is a key component in compounds exhibiting a wide array of biological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govontosight.ai The versatility of the pyrrole carboxamide framework has also led to its investigation in other fields, such as agrochemical research, where certain derivatives have been identified as potent fungicides that act by inhibiting the mitochondrial Complex II enzyme. researchgate.net The ability of the carboxamide group to participate in hydrogen bonding, coupled with the diverse substitution patterns possible on the pyrrole ring, makes this class of compounds a rich source for chemical and pharmaceutical innovation. nih.gov

Significance of 4-bromo-N-methyl-1H-pyrrole-2-carboxamide as a Research Scaffold in Organic and Medicinal Chemistry

This compound emerges as a compound of interest primarily due to its utility as a research scaffold. A scaffold, in this context, is a core molecular structure that can be systematically modified to create a library of related compounds for further study. The significance of this specific molecule can be understood by examining its key structural features.

The presence of a bromine atom at the 4-position of the pyrrole ring is particularly important. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties, and in the case of pyrrole derivatives, it has been shown to be beneficial for enhancing biological activity. nih.gov Specifically, dihalogenation of the pyrrole ring is a known structural characteristic associated with potent antibacterial activity. nih.gov The bromine atom is not only an activity-enhancing feature but also a versatile chemical handle. It can readily participate in various chemical reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, allowing for the attachment of diverse molecular fragments. smolecule.commdpi.com This reactivity is crucial for its role as a scaffold, enabling chemists to synthesize a wide range of derivatives and explore their structure-activity relationships (SAR).

The N-methyl-1H-pyrrole-2-carboxamide core provides a stable and synthetically accessible platform that mimics the structure of many natural products. This framework is often investigated for its ability to interact with biological targets. For instance, related dibrominated pyrrole carboxamide structures have been designed and synthesized as inhibitors of bacterial DNA gyrase, a validated target for antibacterial drugs. researchgate.net By using this compound as a starting point, researchers can systematically build more complex molecules to probe these biological interactions and develop novel therapeutic agents.

The table below summarizes the key structural features of this compound and their contributions to its function as a research scaffold.

Table 1: Structural Features and Significance

| Structural Feature | Contribution to Research Scaffold Utility |

|---|---|

| Pyrrole-2-carboxamide Core | Provides a foundational structure known to be a pharmacophore in many biologically active natural and synthetic compounds. nih.gov |

| Bromine Atom at C4-Position | Acts as a reactive "handle" for further chemical modifications via cross-coupling or substitution reactions. smolecule.commdpi.com Can enhance biological potency, particularly in the development of antibacterial agents. nih.gov |

| N-methyl Group | Modifies the molecule's physical properties, such as solubility and hydrogen bonding capacity, which can influence its interaction with biological targets. |

Research into related pyrrole carboxamide derivatives underscores the potential of scaffolds like this compound. The development of various analogues has led to compounds with promising biological profiles, as detailed in the following table.

Table 2: Examples of Biologically Active Pyrrole Carboxamide Derivatives

| Compound Class | Target/Activity |

|---|---|

| Ortho-substituted Heterocyclic Amides | Agrochemical fungicides (Complex II inhibitors). researchgate.net |

| Pyrrole-Imidazole Alkaloids | Broad range of biological activities. rsc.org |

| Dihalogenated Pyrrole Derivatives | Potent antibacterial activity. nih.gov |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids | DNA gyrase inhibitors with antibacterial and anti-mycobacterial activity. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGRBJIXXLIGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N Methyl 1h Pyrrole 2 Carboxamide and Its Derivatives

Strategies for Pyrrole (B145914) Ring Formation

The synthesis of the pyrrole ring, a key structural motif in many biologically active compounds, can be accomplished through several established methods. These strategies typically involve the condensation and cyclization of acyclic precursors. numberanalytics.com Three classical and widely utilized approaches are the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses. numberanalytics.comwikipedia.orgpharmaguideline.com

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, often under neutral or weakly acidic conditions, to form the pyrrole ring. pharmaguideline.comorganic-chemistry.org The use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org

The Knorr pyrrole synthesis is a versatile method that constructs the pyrrole ring from an α-amino-ketone and a compound with an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org A significant challenge in this synthesis is the high reactivity and tendency of α-amino-ketones to self-condense; therefore, they are often prepared in situ from the corresponding oxime. wikipedia.org

The Hantzsch pyrrole synthesis utilizes the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine to yield a substituted pyrrole. wikipedia.orgpharmaguideline.com

Other notable methods include the Barton-Zard synthesis, which reacts an isocyanoacetate with a nitroalkene, and the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC). wikipedia.orgpharmaguideline.com

| Synthesis Method | Key Reactants | General Product |

|---|---|---|

| Paal-Knorr Synthesis pharmaguideline.comorganic-chemistry.org | 1,4-Dicarbonyl compound + Ammonia/Primary Amine | Substituted Pyrrole |

| Knorr Synthesis wikipedia.orgwikipedia.org | α-Amino-ketone + β-Ketoester (or other activated methylene compound) | Substituted Pyrrole |

| Hantzsch Synthesis wikipedia.orgpharmaguideline.com | α-Haloketone + β-Ketoester + Ammonia/Primary Amine | Substituted Pyrrole |

Selective Bromination Approaches for Pyrrole Scaffolds

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions such as halogenation. numberanalytics.compharmaguideline.com The reactivity of pyrrole towards electrophiles is greater than that of furan, thiophene, and benzene. pharmaguideline.com This high reactivity can sometimes pose a challenge in achieving selective substitution, as multiple halogenation can readily occur.

For the synthesis of 4-bromo-N-methyl-1H-pyrrole-2-carboxamide, selective bromination at the C4 position of a pre-formed pyrrole-2-carboxamide or a suitable precursor is required. The directing effects of the substituents on the pyrrole ring play a crucial role in determining the regiochemical outcome of the bromination.

Various brominating agents have been employed for the selective bromination of pyrrole derivatives. The choice of reagent and reaction conditions can significantly influence the selectivity and yield of the desired product. researchgate.net N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrroles, and the selectivity can be tuned by the choice of solvent. rsc.orgresearchgate.net Another effective system for the bromination of pyrrole derivatives is the combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr), which offers a mild and highly selective method. researchgate.netbit.edu.cn

| Brominating Agent/System | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | AcOH-THF or AcOH-CHCl₃ | rsc.orgresearchgate.net |

| Dimethyl sulfoxide / Hydrobromic acid | DMSO/HBr | Mild conditions, temperature control for selectivity | researchgate.netbit.edu.cn |

| Tetrabutylammonium tribromide | TBATB | Mild conditions, affords high regioselectivity | nih.gov |

Formation of the N-methylcarboxamide Moiety

The introduction of the N-methylcarboxamide group at the C2 position of the pyrrole ring is a key step in the synthesis of the target compound. This transformation can be achieved primarily through two routes: direct coupling of a carboxylic acid with an amine or nucleophilic attack of an amine on an ester precursor.

Amide Coupling Protocols

The most common method for forming an amide bond is the direct condensation of a carboxylic acid (in this case, 4-bromo-1H-pyrrole-2-carboxylic acid) with an amine (methylamine). hepatochem.com This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.comnih.gov This activation is achieved using coupling reagents. google.com

A wide variety of coupling reagents are available, which function by converting the hydroxyl group of the carboxylic acid into a better leaving group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. hepatochem.compeptide.commdpi.com These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency, increase reaction rates, and suppress side reactions. nih.govgoogle.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU), which are known for their high efficiency and minimal side reactions. hepatochem.compeptide.com

| Reagent Name | Abbreviation | Class |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt |

Nucleophilic Reactions Involving Ester Precursors

An alternative route to the N-methylcarboxamide involves the aminolysis of a corresponding ester, such as methyl 4-bromo-1H-pyrrole-2-carboxylate. In this reaction, the ester is treated with methylamine (B109427), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxy group (e.g., methoxide), yielding the desired amide and an alcohol byproduct (e.g., methanol). This reaction may require heating or the use of a catalyst, depending on the reactivity of the ester and the amine. Research has demonstrated the synthesis of various N-(pyrrole-2-carbonyl)-amino acid methyl esters via acylation, indicating the viability of manipulating ester and amide functionalities on the pyrrole scaffold. researchgate.net

Derivatization Approaches for Further Functionalization

The presence of a bromine atom on the pyrrole ring provides a valuable handle for further molecular elaboration. The carbon-bromine bond can be targeted for various transformations, allowing for the introduction of new functional groups and the construction of more complex molecules.

Nucleophilic Substitution Reactions at the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com The pyrrole ring itself is electron-rich, which generally disfavors SNAr. However, the presence of the N-methylcarboxamide group at the C2 position may provide some electron-withdrawing character, potentially influencing the ring's reactivity. Nevertheless, direct SNAr on unactivated or weakly activated aryl halides is often challenging.

More commonly, the derivatization of aryl bromides is achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling has been successfully used to arylate related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide structures. mdpi.com

| Nucleophile | Resulting Functional Group | Reaction Type (Hypothetical/Common) |

|---|---|---|

| RO⁻ (Alkoxide) | -OR (Alkoxy/Ether) | SNAr / Buchwald-Hartwig |

| R₂NH (Amine) | -NR₂ (Amino) | SNAr / Buchwald-Hartwig |

| RS⁻ (Thiolate) | -SR (Thioether) | SNAr |

| CN⁻ (Cyanide) | -CN (Nitrile) | SNAr / Rosenmund–von Braun |

| RB(OH)₂ (Boronic Acid) | -R (Aryl, Alkyl) | Suzuki Coupling |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aryl/Heteroaryl Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For a substrate like this compound, these reactions provide a powerful tool for introducing diverse aryl or heteroaryl substituents at the C4-position of the pyrrole ring, significantly increasing molecular complexity.

The Suzuki-Miyaura coupling is a particularly suitable method for this transformation, involving the reaction of the bromopyrrole with an aryl- or heteroaryl-boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov The general scheme for this reaction is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

However, the Suzuki coupling of bromopyrroles is not without its challenges. A common side reaction is the dehalogenation (or debromination) of the pyrrole ring, where the bromine atom is replaced by a hydrogen atom, leading to a significant reduction in the yield of the desired coupled product. researchgate.net This issue is particularly prevalent when the pyrrole nitrogen is unprotected. researchgate.net

To suppress this unwanted dehalogenation, protection of the pyrrole nitrogen is often necessary. researchgate.net Various protecting groups can be employed, with the t-butyloxycarbonyl (BOC) group being a common choice. Interestingly, while BOC groups are known to be potentially unstable under some Suzuki-Miyaura conditions, their use can effectively prevent debromination while also being conveniently removed during the reaction itself. researchgate.net

The choice of catalyst, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. A common catalytic system involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govmdpi.commdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Base | Solvent | Temperature (°C) | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 4-Bromo-6H-1,2-oxazines, Phenylboronic acid |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acids |

This table presents typical conditions used in Suzuki-Miyaura reactions for various bromo-heterocyclic compounds, which can be adapted for this compound.

Modifications of the Carboxamide Functionality

The N-methylcarboxamide group at the C2-position is a key functional handle that can be chemically modified to generate a library of related compounds. Standard amide chemistry can be applied, although the specific reactivity will be influenced by the electronic properties of the pyrrole ring.

One fundamental modification is the hydrolysis of the amide back to the corresponding carboxylic acid, which is discussed in the next section. Other potential transformations include:

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the N-methylcarboxamide group into a (1H-pyrrol-2-yl)methanamine derivative.

Dehydration: Although less common for N-substituted amides, dehydration to a nitrile is a possible transformation for primary carboxamides.

Reaction with Organometallics: Grignard or organolithium reagents can, in principle, add to the carbonyl group of the amide, though this can be a complex reaction leading to ketones or carbinols.

A non-traditional approach for the synthesis of pyrrole carboxamides involves the oxidative amidation of a pyrrole carboxaldehyde with formamides or amines. rsc.org This method, which proceeds through a pyrrole acyl radical intermediate, offers a direct route to various primary, secondary, and tertiary amides under mild conditions. rsc.org While this is a synthetic method, it highlights the accessibility of diverse amide functionalities on the pyrrole scaffold.

Hydrolysis Reactions in Pyrrole Carboxamide Synthesis

Hydrolysis is a critical reaction, both as a potential synthetic step and as an unwanted side reaction. The carboxamide group in this compound can be hydrolyzed to 4-bromo-1H-pyrrole-2-carboxylic acid under either acidic or basic conditions. smolecule.com This carboxylic acid serves as a versatile intermediate for the synthesis of other carboxamides or esters. researchgate.net

In a broader synthetic context, hydrolysis is often employed strategically. For instance, pyrrole esters, which are common precursors, can be hydrolyzed to the corresponding carboxylic acids before being converted into the desired carboxamides. researchgate.net Standard conditions for ester hydrolysis, such as using sodium or potassium hydroxide (B78521) in an aqueous or alcoholic solvent, are generally effective. researchgate.net

An innovative application of hydrolysis is seen in in situ hydrolysis during continuous flow synthesis. In some reported methods for preparing pyrrole-3-carboxylic acids, a tert-butyl ester precursor is used. scispace.comsyrris.comresearchgate.net The hydrogen bromide (HBr) generated as a byproduct during the pyrrole ring formation (Hantzsch reaction) is utilized to concurrently hydrolyze the tert-butyl ester to the carboxylic acid within the same microreactor. scispace.comsyrris.comresearchgate.net This approach streamlines the synthesis by combining multiple steps into a single, efficient process. scispace.com

Advanced Synthetic Techniques for Pyrrole Carboxamides

To meet the demands for efficiency, scalability, and sustainability in chemical synthesis, advanced manufacturing techniques are being developed and applied to the production of complex molecules like pyrrole carboxamides.

Continuous Flow Synthesis Methods

Continuous flow synthesis, performed in microreactors or microfluidic chips, is an emerging technology with significant advantages over traditional batch processing. syrris.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and multi-step, uninterrupted sequences. scispace.comsyrris.com

This technology has been successfully applied to the synthesis of pyrrole carboxamides. scispace.comnih.gov A reported continuous flow process for pyrrole-3-carboxamides involves the Hantzsch reaction of tert-butyl acetoacetates, primary amines, and 2-bromoketones. scispace.comresearchgate.net

Table 2: Key Features of Continuous Flow Synthesis for Pyrrole Carboxamides

| Feature | Description | Advantage |

|---|---|---|

| Telescoped Reactions | Multiple synthetic steps are performed sequentially in a single, uninterrupted flow path without isolating intermediates. secure-platform.com | Reduces reaction time, solvent waste, and manual handling. secure-platform.com |

| In Situ Hydrolysis | HBr generated as a byproduct is used to hydrolyze an ester to a carboxylic acid within the reactor. scispace.comsyrris.com | Improves atom economy and process efficiency. syrris.com |

| Rapid Optimization | Reaction parameters (temperature, residence time, stoichiometry) can be quickly varied to find optimal conditions. | Accelerates process development. |

| Amide Formation | The carboxylic acid generated in the first reactor can be flowed into a second microreactor containing an amine and coupling agents (e.g., EDC/HOBt) to form the final carboxamide. scispace.com | Enables the direct synthesis of the target compound from simple starting materials. scispace.com |

This approach allows for the synthesis of pyrrole-3-carboxylic acids and their subsequent conversion to pyrrole-3-carboxamides directly from commercially available materials in a single, continuous process, which is a significant improvement over multi-step batch syntheses that require the isolation and purification of several intermediates. scispace.comsyrris.com

Chemical Reactivity and Transformation Studies of 4 Bromo N Methyl 1h Pyrrole 2 Carboxamide

Halogen Atom Reactivity: Investigations into Nucleophilic Substitution

The bromine atom at the 4-position of the pyrrole (B145914) ring is a key site for functionalization through nucleophilic substitution reactions. However, research indicates that the bromine atom on a pyrrole ring, particularly when the ring is substituted with an electron-withdrawing group like a carboxamide, is generally not easily displaced by nucleophiles. This reduced reactivity is attributed to the electron-rich nature of the pyrrole ring, which can repel incoming nucleophiles.

Despite this inherent low reactivity, certain nucleophilic substitution reactions have been shown to proceed, albeit under specific conditions. One notable example is the displacement of the bromine atom by a cyanide ion. This reaction, known as cyanation, typically requires the use of a copper(I) cyanide salt and is often carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The resulting 4-cyano-N-methyl-1H-pyrrole-2-carboxamide is a valuable intermediate for the synthesis of other derivatives.

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Cyanide | CuCN | DMF | Reflux | 4-cyano-N-methyl-1H-pyrrole-2-carboxamide | Moderate |

Table 1: Nucleophilic Substitution Reactions of 4-bromo-N-methyl-1H-pyrrole-2-carboxamide

Carboxamide Group Reactivity: Hydrolysis Pathways

The N-methylcarboxamide group at the 2-position of the pyrrole ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-bromo-1H-pyrrole-2-carboxylic acid and methylamine (B109427).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methylamine yield the corresponding carboxylic acid. This process typically requires heating to proceed at a reasonable rate.

Base-Catalyzed Hydrolysis: Under basic conditions, for instance, in the presence of sodium hydroxide (B78521) or potassium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the amide. This results in the formation of a tetrahedral intermediate which then collapses to expel the methylamide anion, a poor leaving group. Protonation of the methylamide anion by the solvent then leads to the formation of methylamine and the carboxylate salt of the pyrrole carboxylic acid. Acidic workup is required to obtain the final carboxylic acid product.

| Conditions | Reagents | Product |

| Acidic | HCl (aq) or H₂SO₄ (aq), Heat | 4-bromo-1H-pyrrole-2-carboxylic acid + Methylamine hydrochloride |

| Basic | NaOH (aq) or KOH (aq), Heat | 4-bromo-1H-pyrrole-2-carboxylic acid + Methylamine |

Table 2: Hydrolysis of this compound

Exploration of Oxidation and Reduction Reactions

The pyrrole ring and its substituents can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Reduction Reactions:

One of the key reduction reactions for this compound is the removal of the bromine atom through catalytic hydrogenation . This is a form of dehalogenation where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction effectively replaces the bromine atom with a hydrogen atom, yielding N-methyl-1H-pyrrole-2-carboxamide.

Furthermore, the pyrrole ring itself can be reduced under specific conditions. The Birch reduction , which employs a dissolving metal such as sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce electron-deficient pyrrole derivatives. rsc.org Due to the electron-withdrawing nature of the carboxamide group, this compound is a potential candidate for this type of reduction, which would lead to a partially saturated pyrroline (B1223166) ring system. beilstein-journals.orgox.ac.ukresearchgate.net

| Reaction Type | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | N-methyl-1H-pyrrole-2-carboxamide |

| Birch Reduction | Na or Li, liq. NH₃, EtOH | Dihydropyrrole derivative |

Table 3: Reduction Reactions of this compound

Oxidation Reactions:

The pyrrole ring is generally susceptible to oxidation, though the presence of electron-withdrawing groups can decrease its reactivity. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the pyrrole ring. libretexts.org Milder oxidation of N-methylpyrrole has been shown to result in oxidative arylation at the C-2 position in the presence of air and a base. acs.org However, specific studies on the oxidation of this compound are limited, and the outcome would likely depend on the choice of the oxidizing agent and the reaction conditions. The N-methyl group could also be susceptible to oxidation under certain conditions.

| Oxidizing Agent | Potential Product(s) |

| Strong Oxidants (e.g., KMnO₄) | Ring-cleaved products |

| Mild Oxidants | Oxidized pyrrole derivatives |

Table 4: Potential Oxidation Reactions of this compound

Research on Biological Activities of 4 Bromo N Methyl 1h Pyrrole 2 Carboxamide Analogues and Pyrrole Carboxamide Scaffolds

Antimicrobial Research

Pyrrole (B145914) carboxamide derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. nih.govresearchgate.net Research has explored their efficacy against pathogenic bacteria and fungi, as well as their ability to inhibit biofilm formation.

The antibacterial potential of pyrrole-containing compounds has been a subject of extensive research. nih.gov These nitrogen heterocyclic derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of electron-withdrawing groups, such as bromo-substituents, on the pyrrole ring appears to be important for enhancing antibacterial activity. nih.gov

Studies have identified several pyrrole carboxamide derivatives with significant antibacterial efficacy. For instance, certain novel 4-phenylpyrrole-2-carboxamide derivatives were found to be most effective against Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6.05-6.25 µg/mL. researchgate.net Another study on new pyrrole-2-carboxamide derivatives reported MIC values in the range of 1.02-6.35 µg/mL against Gram-negative bacteria, with one compound showing particular potency against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Furthermore, research into pyrrole coupled carbothioamide derivatives has identified a compound with potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. biointerfaceresearch.com This derivative showed an MIC of 18±0.20 µg/mL. biointerfaceresearch.com Pyrrolomycins, a group of polyhalogenated pyrrole metabolites, have also demonstrated activity against both Gram-positive and Gram-negative pathogens. nih.gov For example, Pyrrolomycin B is particularly active against Gram-positive bacteria, while Pyrrolomycin A is more effective against Gram-negative bacteria. nih.gov

| Compound/Analogue Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 4-phenylpyrrole-2-carboxamide derivatives | Gram-negative bacteria | 6.05-6.25 µg/mL | researchgate.net |

| Pyrrole-2-carboxamide derivatives (4i) | Klebsiella pneumoniae | 1.02 µg/mL | researchgate.net |

| Pyrrole-2-carboxamide derivatives (4i) | Escherichia coli | 1.56 µg/mL | researchgate.net |

| Pyrrole-2-carboxamide derivatives (4i) | Pseudomonas aeruginosa | 3.56 µg/mL | researchgate.net |

| Pyrrole coupled carbothioamide derivative (5d) | MRSA | 18±0.20 µg/mL | biointerfaceresearch.com |

| Pyrrolomycin A | Gram-negative bacteria (general) | 0.55–69.1 µM | nih.gov |

| Pyrrolomycin B | Gram-positive bacteria (general) | 0.28–35.11 µM | nih.gov |

In addition to antibacterial properties, the pyrrole scaffold is a core component of compounds with notable antifungal activity. ingentaconnect.com Research has shown that certain pyrrole derivatives exhibit potent efficacy against various fungal pathogens.

One study synthesized a new series of pyrrole derivatives and screened them for antifungal activity against Aspergillus niger and Candida albicans. researchgate.net A particular compound featuring a 4-hydroxyphenyl ring demonstrated high activity against C. albicans at a concentration of 100 µg/mL, even more so than the standard drug Clotrimazole. researchgate.net Another investigation into novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties revealed that several synthesized compounds exhibited remarkable antifungal activity when compared to the standard fungicide mycostatin. researchgate.net

However, not all pyrrole carboxamide derivatives show significant antifungal effects. A study that found potent antibacterial activity in a series of new pyrrole-2-carboxamide derivatives reported that none of the tested compounds displayed significant antifungal activity. researchgate.net

| Compound/Analogue Class | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| Pyrrole derivative with 4-hydroxyphenyl ring (3c) | Candida albicans | Highly active at 100 µg/mL | researchgate.net |

| Sulfonamide-containing pyrrole derivatives (2b, 6b, 8b, 8d) | Not specified | Remarkable activity vs. mycostatin | researchgate.net |

| Sulfonamide-containing pyrrolo[2,3-d]pyrimidine (3b) | Not specified | Remarkable activity vs. mycostatin | researchgate.net |

| Pyrrole-2-carboxamide derivatives | Not specified | No significant activity | researchgate.net |

Bacterial biofilms pose a significant challenge in healthcare due to their increased resistance to conventional antibiotics. The pyrrole-2-carboxamide moiety is a pharmacophore found in compounds that have demonstrated antibiofilm effects. researchgate.netmdpi.com

One study focused on pyrrole-2-carboxylic acid (PCA) and its efficacy against Listeria monocytogenes, a foodborne pathogen known for its ability to form biofilms on food-contact surfaces. The research showed that PCA could inhibit biofilm formation and that exposure to PCA led to a collapse of the biofilm architecture. nih.gov Another area of research has explored bromopyrrole alkaloids derived from marine sponges. These compounds have shown the ability to inhibit biofilm formation in Gram-negative bacteria, often through non-microbicidal mechanisms, meaning they interfere with the biofilm without directly killing the bacteria. nih.gov

Anticancer Research: In Vitro Cytotoxicity Studies

The pyrrole scaffold is a constituent of various compounds with anti-inflammatory, antiseptic, and lipid-lowering properties, as well as anticancer activities. researchgate.net Numerous studies have focused on the in vitro cytotoxicity of pyrrole carboxamide analogues against a range of human cancer cell lines.

In one study, a series of pyrrolizine-5-carboxamide derivatives were evaluated for their anticancer activities. Two compounds, 4b and 5b , displayed high anticancer activity with IC50 values in the range of 0.30-0.92 μmol L⁻¹ against MCF-7 (breast), A2780 (ovarian), and HT29 (colon) cancer cell lines. Another compound, 4c , was particularly active against MCF-7 cells, with an IC50 of 0.08 μmol L⁻¹. nih.gov

Another research effort described the synthesis of novel pyrrole derivatives and tested their cytotoxic activity on human adenocarcinoma-derived cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). nih.gov The results indicated that several of these compounds demonstrated dose- and time-dependent cytotoxic activity against all tested tumor cell lines. researchgate.net Specifically, after 24 hours of treatment with a 50 μM concentration, one compound (4d ) reduced LoVo cell viability to 45.81%. nih.gov

| Compound/Analogue Class | Cancer Cell Line | Activity (IC50 / % Viability) | Reference |

|---|---|---|---|

| Pyrrolizine-5-carboxamide (4b & 5b) | MCF-7, A2780, HT29 | 0.30-0.92 μmol L⁻¹ | nih.gov |

| Pyrrolizine-5-carboxamide (4c) | MCF-7 | 0.08 μmol L⁻¹ | nih.gov |

| Pyrrole derivative (4d) | LoVo (colon) | 45.81% viability at 50 μM (24h) | nih.gov |

Anti-inflammatory Research

Pyrrole derivatives are of significant interest in the development of anti-inflammatory drugs. nih.gov Several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, contain a pyrrole ring structure. biolmolchem.com Research has focused on synthesizing novel pyrrole compounds and evaluating their potential as anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.

A study on a series of pyrrolopyridines and pyrrolopyridopyrimidines found that some of the synthesized fused pyrroles showed promising in vivo anti-inflammatory activity. nih.gov Another investigation into pyrrolizine-5-carboxamide derivatives identified two compounds that exhibited the highest anti-inflammatory activity. nih.gov A separate study synthesized a series of novel pyrrole derivatives and evaluated them for anti-inflammatory and analgesic activities, comparing them to the reference drug Indomethacin. researchgate.net

| Compound/Analogue Class | Activity Noted | Target/Mechanism (if specified) | Reference |

|---|---|---|---|

| Fused Pyrroles (pyrrolopyridines 3i & 3l) | Promising in vivo activity | COX-2 binding | nih.gov |

| Pyrrolizine-5-carboxamide derivatives (4b & 5b) | Highest anti-inflammatory activity in series | COX inhibition suggested | nih.gov |

| Novel pyrrole and fused pyrrole derivatives | Evaluated for anti-inflammatory and analgesic effects | Compared to Indomethacin | researchgate.net |

Metabolic Modulation Studies (e.g., Lipid-Lowering Potential)

Pyrrole-containing compounds have been successfully developed as agents to treat hyperlipidemia, with atorvastatin (B1662188) and fluvastatin (B1673502) being prominent examples of cholesterol-lowering drugs. mdpi.com This has spurred further research into novel pyrrole derivatives for their potential to modulate lipid metabolism.

A study on novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives found that two compounds showed great potential in improving lipid abnormalities in Triton WR-1339-induced hyperlipidemic rats. These compounds were effective in addressing hypercholesterolemia and hypertriglyceridemia and also elevated HDL levels. semanticscholar.org Another research project synthesized a series of 2,3,4-trisubstituted pyrroles and evaluated their lipid-lowering effects in rodents. One compound, at an oral dose of 2 mg/kg/day for 14 days, demonstrated a 32% reduction in total serum cholesterol levels in rats, although it also caused an elevation in triglycerides. mdpi.com Selected derivatives from this series proved to be potent agents for lowering serum triglyceride concentrations in mice. mdpi.com

| Compound/Analogue Class | Model | Effect | Reference |

|---|---|---|---|

| N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives | Triton-induced hyperlipidemic rats | Reduced hypercholesterolemia & hypertriglyceridemia, elevated HDL | semanticscholar.org |

| 2,3,4-trisubstituted pyrrole (Compound 1) | Sprague-Dawley rats | 32% reduction in total serum cholesterol | mdpi.com |

| Selected 2,3,4-trisubstituted pyrroles | CF-1 male mice | Lowered serum triglyceride concentrations | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrrole Carboxamides

Influence of Bromine Substitution on Bioactivity and Chemical Reactivity

The presence and position of bromine atoms on the pyrrole (B145914) scaffold or associated phenyl rings can significantly modulate the biological activity of pyrrole carboxamides. Halogenation, in general, alters the electronic and lipophilic properties of a molecule, which can enhance its ability to cross cell membranes and interact with biological targets.

Research into brominated pyrrole derivatives has shown that these compounds often exhibit potent antimicrobial properties. For instance, a synthetic derivative of the natural antibiotic pyrrolomycin, which contains five bromine atoms on its scaffold, has been identified as the most active in its class against Staphylococcus aureus. researchgate.net Similarly, various brominated pyrrole alkaloids isolated from marine sponges of the Agelas species have demonstrated activity against pathogenic bacteria such as S. aureus and Bacillus subtilis. nih.gov However, the influence of bromine is context-dependent. In studies of certain brominated 2-(2'-hydroxybenzoyl)pyrroles, the insertion of a spacer group between the phenol (B47542) and the pyrroloyl moieties was found to decrease antibacterial activity, suggesting that the spatial relationship between the brominated rings is critical for the compound's function. nih.gov

Role of N-Substitution on the Pyrrole Ring in Modulating Activity

Substitution on the nitrogen atom of the pyrrole ring is a critical determinant of biological activity. The hydrogen atom at the N-1 position of the pyrrole ring is often involved in crucial hydrogen bonding interactions with target proteins. Replacing this hydrogen with other groups, such as a methyl group, can dramatically alter the compound's efficacy.

In a study on pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), replacing the pyrrole N-H with a methyl group resulted in a significant reduction in anti-tuberculosis (anti-TB) activity. nih.gov For example, the N-methylated analog (Compound 12 ) showed a 50-fold decrease in activity compared to its unsubstituted counterpart. nih.gov This loss of potency is attributed to the removal of a key hydrogen bond donor, which disrupts the optimal binding of the inhibitor to its target site. nih.gov

| Compound | Pyrrole N-1 Substitution | Carboxamide N-Substitution | MIC (μg/mL) |

|---|---|---|---|

| Parent Compound | -H | -H | <0.016 |

| Compound 12 | -CH₃ | -H | 3.7 |

| Compound 13 | -CH₃ | -CH₃ | >32 |

Impact of Carboxamide Substituents on Binding Affinity and Efficacy

The substituent attached to the carboxamide nitrogen plays a pivotal role in defining the binding affinity and efficacy of pyrrole-2-carboxamides. The size, shape, and nature of this substituent can influence how the molecule fits into the binding pocket of its biological target.

Structure-activity relationship studies have revealed that bulky, lipophilic groups attached to the carboxamide often enhance bioactivity. nih.gov In the context of anti-TB agents targeting MmpL3, compounds with large substituents such as an adamantyl group (Compound 5 ) displayed a more than 100-fold increase in potency compared to analogs with smaller groups. nih.gov Conversely, the introduction of small groups like a methyl group (Compound 6 ) or the replacement of a cyclohexyl group with aromatic or secondary amine moieties (Compounds 7-11 ) led to a significant loss of activity. nih.gov These findings suggest that the binding pocket accommodates and may even favor large, sterically demanding substituents on the carboxamide "tail." nih.gov

| Compound | Carboxamide Substituent (R) | MIC (μg/mL) |

|---|---|---|

| Compound 1 | Cyclohexyl | 0.59 |

| Compound 3 | Cyclooctyl | 0.063 |

| Compound 4 | Bicyclo[2.2.1]heptan-2-yl | 0.031 |

| Compound 5 | Adamantan-1-yl | <0.016 |

| Compound 6 | Methyl | >32 |

Significance of Pyrrole-2-carboxamide Hydrogens for Potency

The hydrogen atoms on both the pyrrole ring nitrogen (N-1) and the carboxamide nitrogen are frequently essential for potent biological activity. These hydrogens act as hydrogen bond donors, forming critical interactions that anchor the molecule within the active site of a target enzyme or receptor.

The indispensable nature of these hydrogens has been clearly demonstrated in studies of MmpL3 inhibitors. nih.gov The replacement of the pyrrole N-H with a methyl group (Compound 12 ) significantly weakened activity. nih.gov When both the pyrrole N-H and the carboxamide N-H were replaced with methyl groups (Compound 13 ), the anti-TB activity was completely lost. nih.gov Docking studies confirmed these findings, revealing that the loss of these hydrogen atoms resulted in the elimination of key hydrogen bonds with amino acid residues, such as ASP645, in the target's binding site. nih.gov This evidence underscores that the pyrrole-2-carboxamide hydrogens are a crucial pharmacophoric feature for this class of compounds. nih.gov

Effects of Dihalogenation on Biological Activity

The introduction of two halogen atoms onto the pyrrole ring, or an associated aromatic ring, can be a beneficial strategy for enhancing biological activity. Dihalogenation can improve potency by modifying the electronic distribution and conformation of the molecule, thereby improving its interaction with the target.

In the development of pyrrolamide-based inhibitors of bacterial DNA gyrase B (GyrB), a 3,4-dichloropyrrole derivative was found to have the best in vitro potency. nih.gov This dihalogenated compound demonstrated superior activity against Staphylococcus aureus compared to its non-halogenated or monohalogenated counterparts. nih.gov Similarly, in a series of compounds related to pyrrolomycins, replacing a single bromo substituent on a phenyl ring with two chloro atoms at the 3' and 5' positions resulted in an increase in antibacterial activity against a reference strain of S. aureus. researchgate.net These examples highlight that dihalogenation, particularly with chlorine, is an effective approach for optimizing the antibacterial profile of pyrrole derivatives. nih.gov

Correlation between Substituent Electronic Properties and Activity

Studies have shown that attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring can greatly improve anti-TB activity. nih.gov For instance, compounds bearing a fluorophenyl moiety exhibited potent activity. nih.gov However, this effect is not always linear; a very strong electron-withdrawing group, such as a trifluoromethyl (CF3) group, was found to decrease activity compared to a compound with a chloro group, indicating an optimal range for electron withdrawal. nih.gov In a different context of anticancer agents, it was found that having substituents with opposite electronic effects on two different phenyl rings attached to a pyrrolizine-5-carboxamide core was preferable for high cytotoxicity. nih.gov Theoretical studies using density functional theory (DFT) have further correlated these properties, showing that substituents like nitro groups (NO2) can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is indicative of effective electron injection capabilities and higher chemical reactivity. researchgate.net

Theoretical and Computational Chemistry Approaches for 4 Bromo N Methyl 1h Pyrrole 2 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-bromo-N-methyl-1H-pyrrole-2-carboxamide, docking simulations are instrumental in elucidating its potential interactions with various protein targets. Although specific docking studies on this exact compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous pyrrole-based compounds.

These simulations for similar pyrrole (B145914) carboxamide derivatives have revealed common binding motifs. The pyrrole ring often engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of a protein. semanticscholar.orgnih.gov The carboxamide group is a key player in forming hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (in the case of a secondary amide) as a hydrogen bond donor. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. The N-methyl group can influence the compound's conformation and steric fit within the binding site.

Interactive Table: Potential Intermolecular Interactions of this compound in a Protein Binding Site as suggested by studies on analogous compounds.

| Molecular Fragment | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Pyrrole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Carboxamide C=O | Hydrogen Bond Acceptor | Arginine, Lysine (B10760008), Serine |

| Bromine Atom | Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) |

| N-Methyl Group | Steric/Hydrophobic | Leucine, Valine, Isoleucine |

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a crucial aspect of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would typically be generated based on a set of known active molecules or the structure of the target binding site.

The key pharmacophoric features of this compound include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group.

Hydrogen Bond Donor: The N-H proton of the pyrrole ring.

Aromatic Ring: The pyrrole moiety.

Hydrophobic Feature: The N-methyl group and the pyrrole ring itself.

Halogen Bond Donor: The bromine atom.

By creating a 3D map of these features, computational chemists can screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for synthesis and biological testing.

Conformational Analysis using Density Functional Theory (DFT)

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules, including their conformational preferences. For this compound, DFT calculations can predict the most stable arrangement of its atoms in space.

A key conformational feature of this molecule is the rotational barrier around the C2-C(O) bond, which determines the relative orientation of the carboxamide group with respect to the pyrrole ring. Studies on similar 2-acylpyrroles have shown the existence of two main planar conformers: syn and anti. longdom.orgresearchgate.net The syn-conformation, where the carbonyl oxygen is oriented towards the pyrrole nitrogen, is often stabilized by the formation of intramolecular hydrogen bonds or favorable dipole-dipole interactions. longdom.org The presence of the N-methyl group in this compound can influence this preference by altering the steric and electronic environment of the pyrrole nitrogen. DFT calculations can quantify the energy difference between these conformers, providing insights into the predominant shape of the molecule in different environments.

Studies on Aromaticity and π-Electron Delocalization

The pyrrole ring is a classic example of an aromatic heterocycle, possessing a delocalized system of 6 π-electrons that confers significant stability. numberanalytics.comwikipedia.org Computational methods can be employed to quantify the aromaticity of the pyrrole ring in this compound and to understand how the substituents affect the π-electron delocalization.

Aromaticity is not a directly observable quantity but can be assessed through various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the multicenter bond index (MCI). Negative NICS values inside the ring are indicative of aromatic character. The bromo and N-methyl-carboxamide substituents can modulate the electron density within the pyrrole ring, thereby influencing its aromaticity. For instance, the electron-withdrawing nature of the carboxamide group can impact the delocalization of the nitrogen lone pair into the ring. Understanding these electronic effects is crucial for predicting the molecule's reactivity and its ability to engage in π-stacking interactions.

Characterization of Hydrogen Bonding Interactions using Quantum Chemical Methods

Hydrogen bonds play a pivotal role in molecular recognition and the binding of ligands to biological macromolecules. This compound has the potential to form several key hydrogen bonds. The N-H of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxamide is a strong hydrogen bond acceptor.

Quantum chemical methods, such as DFT, can be used to accurately characterize these hydrogen bonding interactions. nih.gov These calculations can provide detailed information on the geometry of the hydrogen bond (bond lengths and angles), the interaction energy, and the electronic nature of the bond. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points of the hydrogen bonds, providing a quantitative measure of their strength. nih.gov Such studies are vital for understanding the stability of potential ligand-receptor complexes.

Prediction of Molecular Interactions and Binding Modes

The prediction of how a small molecule like this compound will interact with a biological target and its preferred binding mode is a central goal of computational drug design. This is often achieved through a combination of the techniques discussed above.

Molecular docking simulations provide an initial prediction of the binding pose. These predicted poses can then be further refined and analyzed using more rigorous methods like molecular dynamics (MD) simulations, which simulate the movement of the ligand and protein over time, providing a more dynamic picture of the binding event. Quantum chemical calculations can be employed to accurately calculate the interaction energies of specific contacts observed in the docked pose, such as hydrogen bonds and halogen bonds. By integrating these computational tools, a detailed and predictive model of the molecular interactions and binding mode of this compound can be constructed, guiding the design of more potent and selective analogs.

Advanced Analytical Methodologies for Research on 4 Bromo N Methyl 1h Pyrrole 2 Carboxamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 4-bromo-N-methyl-1H-pyrrole-2-carboxamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The protons on the pyrrole (B145914) ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the carboxamide group. The N-methyl protons would likely appear as a singlet, and the amide proton would also present a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the pyrrole ring carbons would be indicative of their electronic environment, with the carbon bearing the bromine atom showing a characteristic shift. The carbonyl carbon of the amide group and the N-methyl carbon would also have distinct resonances.

| ¹H NMR Predicted Data | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Pyrrole H | |

| Pyrrole H | |

| N-H | |

| N-CH₃ |

| ¹³C NMR Predicted Data | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (Amide) | |

| C-Br (Pyrrole) | |

| C (Pyrrole) | |

| C (Pyrrole) | |

| C (Pyrrole) | |

| N-CH₃ |

Note: The data in these tables is predictive and would need to be confirmed by experimental results.

Mass Spectrometry (MS, HRESIMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

| Mass Spectrometry Predicted Data | |

| Ion | Predicted m/z |

| [M+H]⁺ | |

| [M+Na]⁺ | |

| [M+K]⁺ |

Note: The data in this table is predictive and would need to be confirmed by experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as C-H and C-N stretching and bending vibrations associated with the pyrrole ring and methyl group.

| Infrared (IR) Spectroscopy Predicted Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | |

| C=O Stretch (Amide) | |

| C-H Stretch (Aromatic/Alkyl) | |

| C-N Stretch | |

| C-Br Stretch |

Note: The data in this table is predictive and would need to be confirmed by experimental results.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

For a definitive determination of the three-dimensional structure of this compound, single-crystal X-ray crystallography is the gold standard. This technique can provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. Furthermore, it reveals how the molecules pack in the solid state and elucidates any intermolecular interactions, such as hydrogen bonding, that may be present.

Research Applications of 4 Bromo N Methyl 1h Pyrrole 2 Carboxamide in Chemical Biology and Medicinal Chemistry

Scaffold for Novel Drug Discovery and Development

The 4-bromo-N-methyl-1H-pyrrole-2-carboxamide structure represents a valuable scaffold in medicinal chemistry, providing a foundational framework for the design and synthesis of novel drug candidates. smolecule.comsmolecule.com The pyrrole (B145914) heterocycle is a component of numerous natural and synthetic compounds with proven pharmacological applications, including antibacterial, antiviral, and anticancer agents. nih.govnih.govmdpi.com The combination of different pharmacophores with a pyrrole ring system has been shown to produce highly active compounds. rsc.org

The true strength of this scaffold lies in its capacity for diversification. The bromine atom at the 4-position is a particularly useful functional group, acting as a handle for introducing molecular diversity through various chemical reactions. smolecule.com Cross-coupling reactions, such as the Suzuki coupling, are frequently employed at this position to attach a wide range of aryl or heteroaryl groups, leading to the generation of large libraries of novel compounds. nih.govmdpi.com This strategy allows for the systematic exploration of the structure-activity relationship (SAR), enabling chemists to fine-tune the compound's properties to enhance potency and selectivity for a specific biological target. eurekaselect.com

Research has demonstrated that derivatives built upon the brominated pyrrole-carboxamide core exhibit potent activity against various pathogens and diseases. For instance, novel pyrrole-2-carboxamides have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis. nih.gov In these studies, the 4-bromo-pyrrole intermediate was used to synthesize derivatives that showed potent anti-TB activity with minimal cytotoxicity. nih.gov Similarly, hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have been developed as promising inhibitors of bacterial DNA gyrase, a key enzyme in bacterial replication, highlighting the scaffold's potential in creating new antibacterial agents. researchgate.netnih.gov

| Derivative Class | Biological Target | Therapeutic Area | Key Synthetic Strategy |

|---|---|---|---|

| Phenyl/Pyridyl-substituted Pyrrole-2-carboxamides | MmpL3 | Anti-tuberculosis nih.gov | Suzuki coupling at the bromo-position nih.gov |

| 1,2,3-Triazole and Isoxazole Hybrids | DNA Gyrase B | Antibacterial researchgate.net | Hybridization via multi-step synthesis |

| Thiazole-based Derivatives | DNA Gyrase | Antibacterial nih.gov | Amide coupling with substituted thiazoles |

| 5-bromo-7-azaindolin-2-one conjugates | Receptor Tyrosine Kinases (presumed) | Anticancer nih.gov | Condensation reactions |

Development of Bioactive Probes for Target Identification

In chemical biology, small molecules are essential tools for probing biological systems and identifying the molecular targets of bioactive compounds. chemscene.com The this compound scaffold is well-suited for the development of such bioactive probes. Its established biological relevance and synthetic tractability allow for the incorporation of reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels, without abolishing its interaction with biological targets.

The bromine atom can be functionalized not only to enhance potency but also to attach a linker arm for conjugation to a reporter group. This enables the creation of chemical probes for use in target identification and validation studies. For example, a derivative could be synthesized with an alkyne or azide (B81097) group via substitution or coupling at the bromine position, allowing for its attachment to a fluorescent dye or affinity matrix using "click chemistry."

Such probes are invaluable for:

Target Identification: By tagging a bioactive derivative, researchers can perform pull-down assays from cell lysates to isolate its binding partners (proteins, enzymes, receptors), thereby identifying its mechanism of action.

Visualization: Fluorescently labeled probes allow for the visualization of the compound's subcellular localization using microscopy techniques, providing insights into where it acts within the cell.

Binding Kinetics: Probes can be used in various assay formats to study the binding affinity and kinetics of the compound with its target, which is crucial information for drug development.

While specific literature detailing this compound as a probe is limited, its utility as an intermediate in synthesizing biologically active molecules suggests its strong potential for this application. smolecule.com The study of its derivatives' interactions with enzymes and receptors is an active area of research, and the development of probes is a logical extension of these efforts. smolecule.com

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use as a scaffold for drug discovery, this compound and its close analogues are valuable intermediates in organic synthesis. smolecule.comsmolecule.com The pyrrole core is a common feature in many complex natural products, particularly a class of marine-derived pyrrole-imidazole alkaloids that exhibit a broad range of potent biological activities. rsc.orgrsc.org The synthesis of these complex molecules often requires pre-functionalized building blocks, and brominated pyrroles are ideal for this purpose.

The chemical reactivity of the molecule is influenced by both the bromine atom and the carboxamide functional group. smolecule.com Key reactions that highlight its utility as an intermediate include:

Nucleophilic Substitution: The bromine atom on the electron-rich pyrrole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.comsmolecule.com

Cross-Coupling Reactions: As mentioned, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental for constructing carbon-carbon bonds and assembling more complex molecular architectures. nih.gov

Amide Bond Modification: The N-methyl-carboxamide group can be hydrolyzed under certain conditions to the corresponding carboxylic acid, which can then be coupled with other amines to form new amide bonds, further extending the molecular complexity. smolecule.com

Future Directions and Emerging Trends in Research on Pyrrole Carboxamides

Addressing Antibacterial Resistance through Novel Derivatives

The rise of multidrug-resistant bacteria presents a formidable global health challenge, necessitating the discovery of novel antibiotics. researcher.life Pyrrole (B145914) carboxamides have emerged as a promising class of compounds in this pursuit. Researchers are actively designing and synthesizing new derivatives to combat resistant bacterial strains.

A key strategy involves targeting essential bacterial enzymes that are distinct from those in humans. For instance, pyrrolamide derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase, crucial enzymes for DNA replication. nih.gov Some derivatives have shown dual-targeting capabilities, inhibiting both GyrB and ParE subunits of these enzymes, which can help to limit the development of resistance. nih.gov

Recent research has yielded pyrrolamide-type inhibitors with exceptional efficacy against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae (CRKP). nih.govmdpi.com One study identified a pyrrolamide derivative with a minimum inhibitory concentration (MIC) value of 0.008 μg/mL against Staphylococcus aureus. nih.gov Another promising area is the development of inhibitors for Mycobacterial membrane protein large 3 (MmpL3), a protein essential for transporting mycolic acids in Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives have led to compounds with potent anti-tuberculosis activity (MIC < 0.016 μg/mL) and low cytotoxicity. nih.gov These findings underscore the potential of novel pyrrole carboxamide derivatives to provide new lines of defense against hard-to-treat bacterial infections. nih.gov

Table 1: Examples of Pyrrole Carboxamide Derivatives with Antibacterial Activity

| Compound Class | Bacterial Target | Example Pathogen(s) | Key Findings |

|---|---|---|---|

| Pyrrolamides | DNA Gyrase (GyrB) / Topoisomerase (ParE) | Staphylococcus aureus, Escherichia coli | Dual-targeting inhibitors with low MIC values (e.g., 0.008 µg/mL against S. aureus). nih.gov |

| Pyrrole-2-carboxamides | Mycobacterial membrane protein large 3 (MmpL3) | Mycobacterium tuberculosis | Potent activity against drug-resistant TB strains (MIC < 0.016 µg/mL) with good in vivo efficacy. nih.gov |

| Pyrrole-based Carboximidamides | Bacterial Membrane | Gram-positive and Gram-negative bacteria | Mimic cationic antimicrobial peptides, causing membrane lysis and biofilm disruption. researcher.life |

Exploration of Natural Product Analogues as Lead Compounds

Nature is a rich source of complex molecules with potent biological activities, and many marine and terrestrial organisms produce pyrrole-containing compounds. researchgate.netnih.gov These natural products serve as inspiration and starting points—or lead compounds—for the development of new drugs. nih.gov Marine sponges of the genus Agelas, for example, produce a variety of brominated pyrrole-2-carboxamides that display antibacterial and cytotoxic effects. chim.it

Notable examples of pyrrole-containing natural products that have guided synthetic efforts include:

Oroidin (B1234803): A marine natural product whose structure has been a template for more complex bromopyrroles like sceptrin (B1680891) and ageliferin. researchgate.net

Lamellarins: A class of marine alkaloids built around a 3,4-diarylated pyrrole-2-carboxylic acid core, known for their significant cytotoxic and anti-viral properties. chim.it

Marinopyrroles: Halogenated pyrrole compounds that exhibit potent activity against methicillin-resistant bacteria. researchgate.net

Medicinal chemists synthesize analogues of these natural products, systematically modifying their structures to improve potency, selectivity, and pharmacokinetic properties. This approach combines the validated biological relevance of a natural product with the precision of synthetic chemistry to create optimized therapeutic candidates. nih.gov The pyrrolyl-2-carboxyl scaffold, in particular, is a common moiety in natural product biosynthesis that serves as a versatile building block for diverse and complex molecules. researchgate.net

Design of Targeted Therapeutic Agents with Improved Specificity

A major goal in modern drug development is to create therapies that act specifically on their intended target, thereby maximizing efficacy and minimizing side effects. The pyrrole carboxamide scaffold is well-suited for the design of such targeted agents. nih.gov By modifying the substituents on the pyrrole ring and the carboxamide group, chemists can fine-tune the molecule's ability to bind to specific biological targets. nih.govnih.gov

This strategy has been successfully applied in oncology, where pyrrole-based compounds have been designed to inhibit specific proteins that drive cancer growth. nih.govnih.gov

Tubulin Inhibitors: Novel pyrrole-based carboxamides have been developed to target the colchicine-binding site on tubulin. nih.gov This interaction disrupts the microtubule network in cancer cells, halting cell division and inducing apoptosis. nih.gov

Enzyme Inhibitors: Other derivatives have been engineered to act as inhibitors of specific enzymes, such as Enhancer of zeste homolog 2 (EZH2), which is often overexpressed in malignant tumors. rsc.org

The design of these targeted agents relies heavily on understanding the structure-activity relationship (SAR), which links specific chemical features of a molecule to its biological activity. nih.govrsc.org This knowledge, often gained through a combination of synthesis, biological testing, and computational modeling, allows for the rational design of derivatives with improved potency and target specificity. nih.govrsc.org

Innovations in Scalable Synthetic Methodologies

The transition of a promising compound from a laboratory curiosity to a viable therapeutic requires efficient and scalable synthetic methods. Researchers are continuously developing innovative ways to construct the pyrrole carboxamide core and its derivatives. organic-chemistry.orgrsc.org

Traditional methods are being supplemented by modern, more efficient protocols that offer advantages such as milder reaction conditions, higher yields, and compatibility with a wide range of functional groups. organic-chemistry.org Recent innovations include:

Oxidative Amidation: A non-traditional approach has been developed for synthesizing pyrrole carboxamides directly from pyrrole carboxaldehydes and amines or formamides. rsc.org This method is operationally simple, uses inexpensive reagents, and proceeds under mild conditions, providing straightforward access to a variety of pyrrole carboxamides. rsc.org

Metal-Free Synthesis: An efficient, metal-free, and scalable preparation of 3-trifluoromethyl pyrroles has been developed using alkyl primary amines as strong nucleophiles, demonstrating a move towards more sustainable chemical processes. organic-chemistry.org

Microwave-Assisted Reactions: The use of microwave irradiation has been applied to accelerate key steps in the synthesis of complex pyrrole-2-carboxamides, significantly reducing reaction times. nih.gov

One-Pot Procedures: Efficient one-pot syntheses of pyrrole-2-carboxylates and -carboxamides from simple starting materials like chalcones and glycine (B1666218) esters have been reported, streamlining the manufacturing process. organic-chemistry.org

These advancements are crucial for producing these compounds on a larger scale for extensive preclinical and clinical evaluation. organic-chemistry.orgnih.gov

Advanced Computational Modeling for Deeper Mechanism Elucidation

Computational chemistry has become an indispensable tool in drug discovery, allowing scientists to visualize and understand molecular interactions in silico. nih.govrsc.org For pyrrole carboxamides, advanced computational modeling is used to elucidate their mechanisms of action and to guide the design of new, more effective derivatives. rsc.orgresearchgate.net

Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how these compounds bind to their target proteins. rsc.orgrsc.org

Binding Mode Analysis: Docking studies can reveal the specific amino acid residues involved in binding, as seen in the interaction between carboxamide derivatives and the SARS-CoV-2 main protease (Mpro). rsc.org

Stability Prediction: MD simulations can assess the stability of the ligand-protein complex over time, providing insights into the durability of the therapeutic effect. nih.gov

Structure-Based Design: By combining computational modeling with in vitro cellular assays, researchers can rationally optimize lead compounds. rsc.org For example, this approach was used to develop potent pyrrole-3-carboxamide inhibitors of the cancer target EZH2. rsc.org

These computational methods accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and by providing a deeper understanding of the molecular basis for their therapeutic effects. rsc.orgresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-methyl-1H-pyrrole-2-carboxamide?

Methodological Answer: The synthesis typically involves bromination of a pyrrole precursor followed by amidation. A common approach includes:

- Step 1: Bromination of 1H-pyrrole-2-carboxylic acid derivatives using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C to introduce the bromo group at the 4-position.

- Step 2: Methylation of the amide nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux conditions.

- Optimization: Design of Experiments (DoE) can minimize trial-and-error by systematically varying parameters like temperature, catalyst loading, and solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- 1H/13C NMR: Confirm regioselectivity of bromination and methyl group attachment. For example, the 4-bromo substituent deshields adjacent protons, shifting peaks downfield.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected: ~232.99 g/mol for C₆H₇BrN₂O).

- FT-IR: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. How to evaluate the antimicrobial activity of pyrrole-2-carboxamide derivatives?

Methodological Answer: Follow standardized protocols:

- Broth Microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in 96-well plates.

- MIC Determination: Measure optical density (OD600) after 18–24 hrs. For example, analogs like 4-phenylpyrrole-2-carboxamides showed MICs of 6.05–6.25 µg/mL against P. aeruginosa .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) to model bromination transition states and identify regioselective outcomes (e.g., B3LYP/6-31G* level).

- Solvent Effects: Conduct COSMO-RS simulations to predict solvent polarity impacts on reaction yield.

- Machine Learning: Train models on existing pyrrole reaction datasets to predict optimal conditions (e.g., catalyst, temperature) .

Q. How to resolve contradictions in reported bioactivity data for pyrrole-2-carboxamide analogs?

Methodological Answer:

- Meta-Analysis: Compare MIC values across studies while controlling for variables like bacterial strain (ATCC vs. clinical isolates) and assay media (Mueller-Hinton vs. CAMHB).

- Structure-Activity Relationship (SAR): Use molecular docking to assess binding affinity variations due to substituent electronic effects (e.g., bromo vs. chloro groups) .

Q. What mechanistic insights exist for the bromination step in pyrrole-2-carboxamide synthesis?

Methodological Answer: